

Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

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Compound of Interest		
Compound Name:	3-Cyano-4- methylbenzenesulfonamide	
Cat. No.:	B3382709	Get Quote

Notice: Extensive literature searches did not yield specific structure-activity relationship (SAR) studies for **3-cyano-4-methylbenzenesulfonamide** derivatives. Therefore, this guide focuses on the SAR of structurally related compounds, primarily 3-amino-4-hydroxy-benzenesulfonamide derivatives, which have been investigated as inhibitors of carbonic anhydrases (CAs). The insights from these related compounds can provide a valuable framework for predicting the SAR of other substituted benzenesulfonamides.

The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase inhibitors. The sulfonamide group (–SO₂NH₂) is crucial for activity, as it coordinates to the zinc ion in the active site of the enzyme. Modifications to the benzene ring significantly influence the binding affinity and selectivity of these inhibitors for the various CA isoforms. This guide compares the performance of different 3,4-substituted benzenesulfonamide derivatives, providing experimental data and methodologies to inform future drug design.

Comparative Biological Activity

The inhibitory activity of various 3-amino-4-hydroxy-benzenesulfonamide derivatives has been evaluated against a panel of human (h) CA isoforms. The dissociation constants (Kd) are summarized in the tables below. Lower Kd values indicate stronger binding affinity.





Table 1: Affinity of Schiff Base Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide for hCA Isoforms (Kd, μ M)[1]

Compo und	Substitu ent (R)	hCA I	hCA II	hCA IV	hCA IX	hCA XII	hCA XIV
2	Phenyl	>100	16	28	21	>100	22
3	3- Fluoroph enyl	>100	18	32	24	>100	25
4	4- Chloroph enyl	>100	11	22	14	>100	15
5	4- Methoxy phenyl	>100	17	30	22	>100	23

Table 2: Affinity of Aminoketone Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide for hCA Isoforms (Kd, μ M)[1]

Compoun d	Substitue nt (R)	hCA I	hCA II	hCA VII	hCA IX	hCA XIV
10	Phenyl	3.1	0.43	0.14	0.22	0.21
12	4- Chlorophe nyl	2.5	0.35	0.11	0.18	0.17
13	4- Hydroxyph enyl	4.0	0.55	0.18	0.28	0.27

Structure-Activity Relationship Summary



The data reveals several key SAR trends for 3-amino-4-hydroxy-benzenesulfonamide derivatives as carbonic anhydrase inhibitors:

- Modification of the 3-Amino Group: The nature of the substituent at the 3-amino position significantly impacts both the affinity and selectivity for different CA isoforms.[1]
- Schiff Bases vs. Aminoketones: The conversion of the 3-amino group to an aminoketone
 generally leads to a substantial increase in binding affinity across multiple CA isoforms
 compared to the corresponding Schiff bases. For instance, aminoketone 10 shows
 significantly stronger binding than the Schiff base derivatives.[1]
- Substituents on the Phenyl Ring of the Side Chain: For both Schiff bases and aminoketones, substitutions on the terminal phenyl ring of the side chain can fine-tune the binding affinity.
 For example, a 4-chloro substituent on the phenyl ring of the aminoketone derivative (12) slightly improves the binding affinity for several isoforms compared to the unsubstituted phenyl analog (10).[1]

Experimental Protocols

Schiff bases were synthesized by the condensation of 3-amino-4-hydroxybenzenesulfonamide with the appropriate aromatic aldehyde in a suitable solvent like propan-2-ol at reflux. Aminoketone derivatives were prepared through multi-step reactions involving the modification of the 3-amino group.[1] For instance, some aminoketone precursors were cyclized with carbamide in glacial acetic acid to yield imidazol-2-one derivatives.[1]

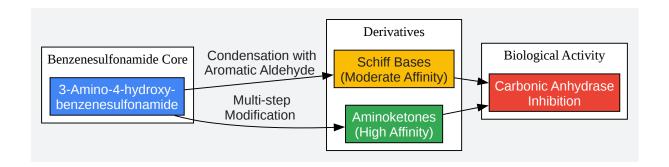
The binding affinity of the synthesized compounds to various human carbonic anhydrase isoenzymes was determined using a fluorescent thermal shift assay (FTSA).[1] This method measures the change in the thermal denaturation temperature of a protein in the presence of a ligand. The dissociation constants (Kd) were then calculated from the thermal shift data.[1]

The general steps for a carbonic anhydrase activity assay involve preparing a CO₂-saturated solution and measuring the change in pH over time upon the addition of the enzyme, with and without the inhibitor.[2][3] The rate of pH drop is proportional to the enzyme activity.

Visualizing SAR and Experimental Workflow



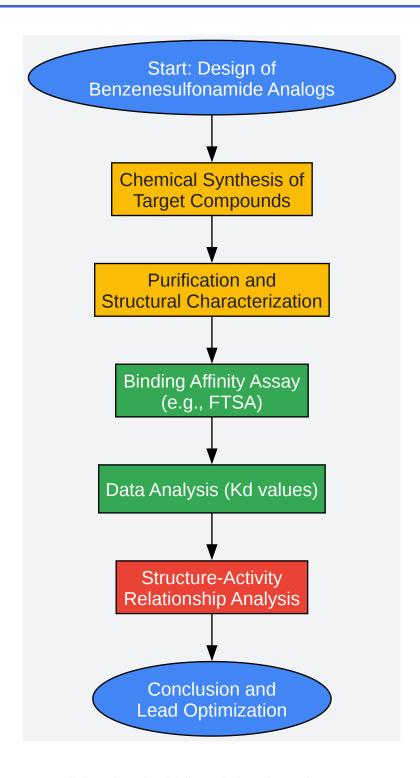
Below are diagrams generated using Graphviz (DOT language) to illustrate the key relationships and processes.



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Caption: General SAR of 3-amino-4-hydroxy-benzenesulfonamide derivatives.





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Caption: Workflow for SAR studies of benzenesulfonamide derivatives.



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